{3-[(Benzenesulfonyl)oxy]-4-methoxyphenyl}boronic acid
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Overview
Description
{3-[(Benzenesulfonyl)oxy]-4-methoxyphenyl}boronic acid: is a boronic acid derivative with a benzenesulfonyl group and a methoxy group attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {3-[(Benzenesulfonyl)oxy]-4-methoxyphenyl}boronic acid typically involves the following steps:
Boronic Acid Formation: : The starting material, phenylboronic acid, is reacted with a suitable boron reagent under controlled conditions.
Sulfonylation: : The phenylboronic acid is then treated with benzenesulfonyl chloride in the presence of a base, such as triethylamine, to introduce the benzenesulfonyl group.
Methoxylation: : The resulting compound is further reacted with methanol in the presence of a catalyst, such as sulfuric acid, to introduce the methoxy group.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be used to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
{3-[(Benzenesulfonyl)oxy]-4-methoxyphenyl}boronic acid can undergo various chemical reactions, including:
Oxidation: : The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: : The compound can be reduced to form boronic acid derivatives with different functional groups.
Substitution: : The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: : Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: : Electrophilic substitution reactions typically require strong acids or Lewis acids as catalysts.
Major Products Formed
Boronic Esters: : Formed through the oxidation of boronic acids.
Borates: : Resulting from the reaction of boronic acids with alkoxides.
Nitro Compounds: : Produced by the nitration of the phenyl ring.
Scientific Research Applications
{3-[(Benzenesulfonyl)oxy]-4-methoxyphenyl}boronic acid has several scientific research applications:
Chemistry: : Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: : Employed in the study of enzyme inhibitors and as a tool in biochemical assays.
Medicine: : Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: : Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which {3-[(Benzenesulfonyl)oxy]-4-methoxyphenyl}boronic acid exerts its effects involves its interaction with specific molecular targets and pathways. The boronic acid group can form reversible covalent bonds with amino acids, such as serine or cysteine, in enzymes, leading to inhibition or modulation of enzyme activity. The methoxy and benzenesulfonyl groups can also influence the compound's binding affinity and selectivity.
Comparison with Similar Compounds
{3-[(Benzenesulfonyl)oxy]-4-methoxyphenyl}boronic acid is unique due to its combination of functional groups, which provide distinct chemical properties compared to other boronic acids. Similar compounds include:
Phenylboronic Acid: : Lacks the benzenesulfonyl and methoxy groups.
Benzenesulfonyl Chloride: : Contains the benzenesulfonyl group but lacks the boronic acid functionality.
4-Methoxyphenylboronic Acid: : Contains the methoxy group but lacks the benzenesulfonyl group.
These differences highlight the compound's uniqueness and potential for diverse applications.
Properties
IUPAC Name |
[3-(benzenesulfonyloxy)-4-methoxyphenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BO6S/c1-19-12-8-7-10(14(15)16)9-13(12)20-21(17,18)11-5-3-2-4-6-11/h2-9,15-16H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPDIIKYCBONNMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OC)OS(=O)(=O)C2=CC=CC=C2)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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